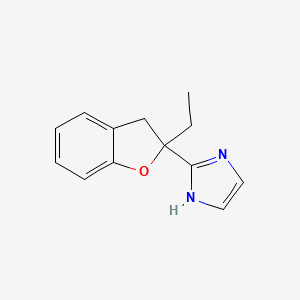

2-(2-ethyl-3H-1-benzofuran-2-yl)-1H-imidazole

Übersicht

Beschreibung

KU14R is a putative imidazoline I3 receptor antagonist, which blocks the effects of the atypical I3 agonist efaroxan.

KU14R is an imidazoline I receptor antagonist. KU14R selectively blocks the insulin secretory response to imidazolines. KU14R has been shown to block the effects of the atypical I agonist efaroxan at the level of the ATP-sensitive K(+) (K(ATP)) channel in isolated pancreatic islet beta cells. KU14R does not act as an antagonist of either efaroxan or S22068 at an imidazoline site in vivo. Imidazolines are a class of investigational antidiabetic drugs.

Wissenschaftliche Forschungsanwendungen

Insulin Secretion Stimulation

KU14R has been reported to stimulate insulin secretion in clonal BRIN-BD11 cells . In the presence of a stimulatory glucose concentration, KU14R was found to dose-dependently stimulate insulin secretion . This suggests that KU14R could have potential applications in the treatment of conditions related to insulin secretion, such as diabetes.

Potentiation of Insulinotropic Agents

The imidazoline derivatives KU14R and RX801080 are themselves potent insulinotropic agents . This means they can enhance the secretion of insulin from the pancreas. This property could be beneficial in managing conditions like diabetes where insulin production is impaired.

Augmentation of Insulin Secretion

KU14R has been found to augment the insulinotropic effect of other compounds . For instance, the insulin secretion stimulated by the imidazoline efaroxan was significantly augmented by KU14R . This suggests that KU14R could be used in combination with other drugs to enhance their insulin-secreting effects.

Antagonism of Imidazoline-Stimulated Insulin Secretion

KU14R has been reported to antagonize imidazoline-stimulated insulin secretion . This means that it can inhibit the insulin secretion stimulated by imidazolines, which could have implications in the regulation of insulin levels in the body.

Interaction with Imidazoline Receptors

KU14R interacts with imidazoline receptors, which are involved in various physiological processes . This interaction could potentially be exploited in the development of new therapeutic strategies for various disorders.

Inhibition of Hyperglycemia

KU14R has been found to reduce hyperglycemia and increase insulin secretion in type 2-like diabetic rats . This suggests that KU14R could have potential applications in the management of diabetes.

Wirkmechanismus

Target of Action

KU14R, also known as 2-(2-ETHYL-2,3-DIHYDRO-2-BENZOFURANYL)-1H-IMIDAZOLE or 2-(2-ethyl-3H-1-benzofuran-2-yl)-1H-imidazole, is primarily targeted at the imidazoline I3 receptors (I3R) located in pancreatic tissues . These receptors play a crucial role in insulin secretion .

Mode of Action

KU14R acts as an antagonist to the I3R . It selectively blocks the insulin secretory response to imidazolines . It has been found that KU14R can block KATP channels , leading to depolarization of the beta cell membrane potential and induction of action potential spiking .

Biochemical Pathways

The primary biochemical pathway affected by KU14R is the insulin secretion pathway. By blocking the I3R, KU14R inhibits the insulinotropic effect of imidazolines . It still preserves the ability to block katp channels . This leads to a decrease in the cytosolic calcium concentration, particularly affecting the enhancing effect of energy metabolism on Ca2±induced insulin secretion .

Pharmacokinetics

It has been suggested that the imidazole compound is less efficient in raising cytosolic calcium concentration due to its higher lipophilicity, which may result in greater accumulation in the membrane .

Result of Action

The primary result of KU14R’s action is the inhibition of insulin secretion. Despite its ability to block KATP channels and depolarize the beta cell membrane potential, the presence of an imidazole instead of an imidazoline ring leads to virtually complete loss of the insulinotropic effect .

Action Environment

It is known that the efficiency of ku14r in raising cytosolic calcium concentration and its insulinotropic effect can be influenced by glucose concentrations .

Eigenschaften

IUPAC Name |

2-(2-ethyl-3H-1-benzofuran-2-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13/h3-8H,2,9H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCWVNNMJXQJVNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2=CC=CC=C2O1)C3=NC=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401725 | |

| Record name | KU14R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-ethyl-3H-1-benzofuran-2-yl)-1H-imidazole | |

CAS RN |

189224-48-4 | |

| Record name | KU14R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401725 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

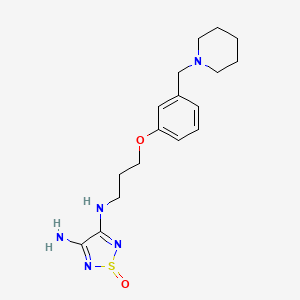

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Diethyl-1-methyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide](/img/structure/B1673789.png)

![4-[3-[3-(3-hydroxyoctyl)-4-oxo-1,3-thiazolidin-2-yl]propyl]benzoic Acid](/img/structure/B1673800.png)